molecular formula C18H21NO4 B5632602 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B5632602
M. Wt: 315.4 g/mol
InChI Key: WVGJKBLANKIBRA-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a methoxy-methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:

    Preparation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(2-ethoxyphenoxy)acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-ethoxyphenoxy)acetic acid.

    Amidation Reaction: The final step involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of polymers or as a monomer in the production of advanced materials.

    Biological Studies: It can serve as a probe or tool compound in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the acetamide backbone, can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-22-16-7-5-6-8-17(16)23-12-18(20)19-14-11-13(2)9-10-15(14)21-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGJKBLANKIBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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